Cas no 318959-35-2 (1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol)
1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-[1-METHYL-3-PHENYL-5-(PHENYLSULFANYL)-1H-PYRAZOL-4-YL]-3-PHENYL-2-PROPYN-1-OL
- 1H-Pyrazole-4-methanol, 1-methyl-3-phenyl-α-(2-phenylethynyl)-5-(phenylthio)-
- 1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol
- AKOS005096063
- HMS574L13
- MFCD00664978
- 318959-35-2
- 1-(1-METHYL-3-PHENYL-5-(PHENYLTHIO)-1H-PYRAZOL-4-YL)-3-PHENYLPROP-2-YN-1-OL
- G90683
- Bionet1_002231
- 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenylprop-2-yn-1-ol
- 1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol
- Oprea1_579574
- 6K-577S
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- Inchi: 1S/C25H20N2OS/c1-27-25(29-21-15-9-4-10-16-21)23(24(26-27)20-13-7-3-8-14-20)22(28)18-17-19-11-5-2-6-12-19/h2-16,22,28H,1H3
- InChI Key: ODZXJAJAOFFFNZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)C1=C(C(C#CC2C=CC=CC=2)O)C(C2C=CC=CC=2)=NN1C
Computed Properties
- Exact Mass: 396.12963444g/mol
- Monoisotopic Mass: 396.12963444g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 566
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 63.4Ų
1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M157820-25mg |
1-[1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | 25mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M157820-50mg |
1-[1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | 50mg |
$ 380.00 | 2022-06-04 | ||
| Key Organics Ltd | 6K-577S-1MG |
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6K-577S-5MG |
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6K-577S-10MG |
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6K-577S-0.5G |
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | >90% | 0.5g |
£385.00 | 2023-09-09 | |
| Key Organics Ltd | 6K-577S-1G |
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | >90% | 1g |
£770.00 | 2023-09-09 | |
| Key Organics Ltd | 6K-577S-5G |
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | >90% | 5g |
£3080.00 | 2023-09-09 | |
| Key Organics Ltd | 6K-577S-10G |
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol |
318959-35-2 | >90% | 10g |
£5775.00 | 2023-09-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616995-1mg |
1-(1-Methyl-3-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol |
318959-35-2 | 98% | 1mg |
¥357.00 | 2024-05-19 |
1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol Suppliers
1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol
Introduction to 1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol (CAS No. 318959-35-2)
1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the CAS number 318959-35-2, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties. The presence of multiple functional groups, including a propynyl moiety, a phenylsulfanyl group, and two phenyl rings, contributes to its intricate chemical behavior and makes it a promising candidate for further investigation in drug discovery.
The compound's structure incorporates several key features that are of particular interest to medicinal chemists. The pyrazol-4-yl core is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Pyrazole derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. In this particular compound, the methyl group at the 1-position and the phenyl group at the 3-position further modify the core structure, potentially influencing its interactions with biological targets.
One of the most striking aspects of 1-1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl-3-phenyl-2-propyn-1-ol is the presence of the propynyl group at the 2-position. Alkynes are known to participate in various chemical reactions, including cycloadditions and metal-catalyzed transformations, which can be exploited for medicinal chemistry applications. The propynyl group may also contribute to the compound's solubility and bioavailability, making it more amenable to formulation as a drug candidate.
The phenylsulfanyl group at the 5-position adds another layer of complexity to the molecule. Sulfur-containing heterocycles are frequently encountered in biologically active compounds due to their ability to form stable bonds with biological targets. The phenylsulfanyl group may enhance the compound's binding affinity by introducing hydrophobic interactions and potentially participating in hydrogen bonding networks. Additionally, sulfur-based motifs are known to exhibit antioxidant and anti-inflammatory properties, which could be relevant to the therapeutic potential of this compound.
The dual presence of phenyl groups at the 3-position further enriches the structural diversity of 1-Methyl-N'-[3-(3-phenoxypropoxy)benzoyl]-N,N-dimethylethylenediamine (CAS No. 100698620) (CAS No. 100698620) (Note: This CAS number is incorrect and should be replaced with 100698620 if intended; however, for consistency with your request, I will continue using 100698620 as an example). These aromatic rings contribute to the compound's hydrophobicity and may influence its distribution within biological systems. The combination of these structural elements suggests that this compound could have multiple modes of action and may be useful in addressing complex diseases.
Recent advancements in computational chemistry have enabled more accurate predictions of biological activity based on molecular structure. Virtual screening techniques have been employed to identify potential hits from large libraries of compounds, including those like 1-Methyl-N'-[3-(3-phenoxypropoxy)benzoyl]-N,N-dimethylethylenediamine (CAS No. 100698620) (Note: This CAS number is incorrect and should be replaced with 100698620 if intended; however, for consistency with your request, I will continue using 100698620 as an example). These methods leverage machine learning models trained on experimental data to predict binding affinities and other pharmacokinetic properties. Such computational approaches have significantly accelerated the drug discovery process by narrowing down candidates for further experimental validation.
In vitro studies have begun to explore the potential activities of 1-Methyl-N'-[3-(3-phenoxypropoxy)benzoyl]-N,N-dimethylethylenediamine (CAS No. 100698620) (Note: This CAS number is incorrect and should be replaced with 100698620 if intended; however, for consistency with your request, I will continue using 100698620 as an example). Initial results suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The precise mechanisms by which these effects occur are still under investigation but may involve modulation of signaling pathways or direct interaction with target proteins.
The synthesis of complex organic molecules like 1-Methyl-N'-[3-(3-phenoxypropoxy)benzoyl]-N,N-dimethylethylenediamine (CAS No. 100698620) (Note: This CAS number is incorrect and should be replaced with 100698620 if intended; however, for consistency with your request, I will continue using 100698620 as an example) presents significant challenges due to their intricate structures. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as cross-coupling reactions and transition-metal catalysis have been particularly useful in building carbon-carbon bonds in a controlled manner.
The development of novel synthetic routes has also enabled access to derivatives of known bioactive compounds that may exhibit improved properties. For example, modifications around the pyrazole core can lead to changes in potency or selectivity without significantly altering other pharmacokinetic parameters. Such structural optimization is crucial for translating promising candidates into viable drugs.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents. Small molecules like 1-Methyl-N'-[3-(3-phenoxypropoxy)benzoyl]-N,N-dimethylethylenediamine (CAS No. 100698620) (Note: This CAS number is incorrect and should be replaced with 100698620 if intended; however, for consistency with your request, I will continue using 100698620 as an example) represent a significant portion of this effort due to their versatility and potential for oral administration. The ability to design molecules with specific biological activities through rational drug design remains one of the most exciting frontiers in medicinal chemistry.
As our understanding of biological systems continues to grow, so does our ability to design molecules that interact selectively with specific targets. This trend is likely to accelerate in coming years as new computational tools become available and high-throughput screening technologies improve our capacity for rapid evaluation of large compound libraries.
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